REACTION_CXSMILES
|
[Na].C(Cl)C[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([O:37]CCOCCOO)[CH2:21]CCCCCCCCCCCCCCC>C(O)COCCO>[CH2:13]([CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:21][CH2:20][OH:37])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |^1:0|
|
Name
|
C17H35O(CH2CH2O)2OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCC)OCCOCCOO
|
Name
|
42.4
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has reacted
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
WAIT
|
Details
|
kept for 17 hours at these conditions for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass upon cooling
|
Type
|
FILTRATION
|
Details
|
The reaction mass is filtered
|
Type
|
CUSTOM
|
Details
|
the bottom diethylene glycol layer separated
|
Type
|
ADDITION
|
Details
|
The top organic layer is diluted with diethyl ether, water
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
DISTILLATION
|
Details
|
the organic layer is fractionally distilled
|
Type
|
CUSTOM
|
Details
|
to give a fraction at from 200°-220° C. and 2.25-2.5 mm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |